REACTION_CXSMILES
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[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[CH3:10][O:11][C:12](=[O:21])[C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[F:20]>>[CH3:10][O:11][C:12](=[O:21])[C:13]1[CH:18]=[C:17]([N+:1]([O-:4])=[O:2])[C:16]([F:19])=[CH:15][C:14]=1[F:20]
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Name
|
|
Quantity
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8.5 mL
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Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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21.9 g
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Type
|
reactant
|
Smiles
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COC(C1=C(C=C(C=C1)F)F)=O
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Name
|
ice H2O
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Quantity
|
1 L
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Type
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reactant
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Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring for 10 minutes at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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ADDITION
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Details
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After the addition
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Type
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STIRRING
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Details
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to stir gently for 40 minutes at room temperature
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Duration
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40 min
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Type
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STIRRING
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Details
|
stirred for 10 minutes
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Duration
|
10 min
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Type
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EXTRACTION
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Details
|
The mixture was extracted with EtOAc
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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WASH
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Details
|
the organic layer was washed sequentially with 1N NaCl, saturated NaHCO3, H2O and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to afford a yellow residue
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Type
|
WASH
|
Details
|
This residue was washed with 10% EtOAc/hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow solid, 29.0 g (0.133 mol, 82%)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
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COC(C1=C(C=C(C(=C1)[N+](=O)[O-])F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |